3-Methyl-7-nitro-2-sulfanyl-3,4-dihydroquinazolin-4-one is a compound that belongs to the class of quinazolinones, which are heterocyclic compounds known for their diverse biological activities. This specific compound features a methyl group and a nitro group at the 3 and 7 positions, respectively, along with a sulfanyl group at the 2 position. Such structural characteristics contribute to its potential applications in medicinal chemistry, particularly in the development of anticancer agents and other therapeutic compounds.
3-Methyl-7-nitro-2-sulfanyl-3,4-dihydroquinazolin-4-one is classified as a quinazolinone, a subtype of heterocyclic compounds. These compounds are characterized by their fused bicyclic structure containing a benzene ring and a pyrimidine ring.
The synthesis of 3-Methyl-7-nitro-2-sulfanyl-3,4-dihydroquinazolin-4-one can be achieved through several methodologies:
The synthesis typically requires careful control of reaction conditions, including temperature and pH, to ensure high yields and purity of the final product. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are commonly employed to characterize the synthesized compounds.
The molecular structure of 3-Methyl-7-nitro-2-sulfanyl-3,4-dihydroquinazolin-4-one can be represented as follows:
This indicates that the compound consists of nine carbon atoms, eight hydrogen atoms, four nitrogen atoms, two oxygen atoms, and one sulfur atom.
Key structural features include:
3-Methyl-7-nitro-2-sulfanyl-3,4-dihydroquinazolin-4-one can participate in various chemical reactions:
The reactivity of this compound is influenced by its electronic structure, particularly the electron-withdrawing nature of the nitro group which can affect nucleophilicity and electrophilicity during chemical transformations.
The mechanism of action for 3-Methyl-7-nitro-2-sulfanyl-3,4-dihydroquinazolin-4-one primarily involves interactions with biological targets such as enzymes or receptors.
Studies have shown that quinazolinone derivatives exhibit cytotoxic effects against various cancer cell lines, indicating their potential as therapeutic agents .
Relevant analyses such as Hirshfeld surface analysis have been used to study intermolecular interactions within crystal structures of related compounds .
3-Methyl-7-nitro-2-sulfanyl-3,4-dihydroquinazolin-4-one shows promise in various scientific fields:
The quinazolinone scaffold represents one of medicinal chemistry's most versatile privileged structures, with drug discovery applications spanning over a century. The foundational Niementowski synthesis (1895) established the first reliable route to 3,4-dihydro-4-oxoquinazolines via condensation of anthranilic acid with amides under thermal conditions . This breakthrough enabled systematic exploration of this heterocyclic system, with the isolation of the prototypical alkaloid vasicine from Adhatoda vasica in 1888 marking the first natural quinazolinone derivative identified . Throughout the mid-20th century, synthetic efforts intensified with the development of alternative routes including Grimmel-Guinther-Morgan synthesis (using 2-acetamidobenzoic acid and amines) and cyclization of isatoic anhydrides . These methodological advances positioned quinazolinones as synthetically accessible scaffolds for pharmacological optimization.
The late 20th century witnessed the transition of quinazolinones from laboratory curiosities to clinically indispensable drugs. Strategic substitutions at C-2, C-3, and N-3 yielded compounds with remarkable target selectivity, exemplified by prazosin (α1-adrenergic antagonist for hypertension, approved 1976) and raltitrexed (thymidylate synthase inhibitor for colorectal cancer, approved 1996). The dawn of targeted cancer therapy cemented quinazolinones' therapeutic prominence with gefitinib (EGFR tyrosine kinase inhibitor for non-small cell lung cancer, approved 2003) and erlotinib (2004) becoming first-line therapeutics . Contemporary research focuses on structural hybridization, exemplified by dual EGFR/HER2 inhibitors like compound 3 (IC50 = 0.23 nM against EGFR), which outperforms earlier agents like afatinib (IC50 = 1.39 nM) through strategic C-6 and C-7 amino substitutions .
Table 1: Milestones in Quinazolinone-Based Drug Development
Year | Development | Structural Feature | Therapeutic Application |
---|---|---|---|
1888 | Isolation of vasicine | Pentacyclic alkaloid | Bronchodilation |
1895 | Niementowski synthesis reported | 3,4-Dihydro-4-oxoquinazoline core | Synthetic foundation |
1976 | Prazosin FDA approval | C2-Furoyl, C4-piperazine | Hypertension |
1996 | Raltitrexed FDA approval | C2-Thiophene, N3-glutamate mimic | Colorectal cancer |
2003 | Gefitinib FDA approval | C6,7-Morpholino, C3-anilino | NSCLC (EGFR inhibition) |
2020s | Dual EGFR/HER2 inhibitors (e.g., Compound 3) | C6-Amino, C7-Propargyloxy | Broad-spectrum tyrosine kinase inhibition |
The bioactivity of quinazolinone derivatives exhibits exquisite sensitivity to substituent position and electronic character, with C-7 nitro and C-2 sulfanyl groups conferring distinct pharmacological profiles. 3-Methyl-7-nitro-2-sulfanyl-3,4-dihydroquinazolin-4-one (CAS# 926218-64-6; C9H7N3O3S, MW 237.24 g/mol) exemplifies this structure-activity precision [1] [4]. Its molecular architecture features:
The nitro group at C-7 profoundly influences antimicrobial potency. In mycobacterial studies, 7-nitro derivatives demonstrated MIC values of 6.25 µg/mL against M. tuberculosis H37Rv, outperforming non-nitrated analogs by 4-8 fold [3]. This enhancement correlates with the nitro group's ability to facilitate:
Meanwhile, the C-2 sulfanyl group serves as a versatile pharmacophore for molecular diversification and direct target engagement. S-alkylation with ethylsulfonamide tails yields carbonic anhydrase (CA) inhibitors with nanomolar affinity. Compound 4 (Ki = 8.0 nM against hCA XII) exemplifies how the sulfanyl bridge connects the quinazolinone core to benzenesulfonamide warheads, positioning the sulfamoyl group for Zn2+ coordination in the CA active site [7]. Molecular dynamics simulations confirm the thioether linker's optimal length (3.9 Å) enables simultaneous hydrogen bonding with Thr199 and hydrophobic contacts with Val121.
Table 2: Position-Specific Effects of Substituents in Quinazolinone Derivatives
Position | Substituent | Electronic Effect | Biological Consequence | Example Activity Enhancement |
---|---|---|---|---|
C-2 | Sulfanyl (S-H) | π-Donation (+M) | Metal coordination, redox modulation, S-alkylation anchor | 40-fold ↑ CA IX inhibition after S-alkylation |
C-6 | Halogen (Cl, Br) | -I, +R (ortho-directing) | Steric blockade of metabolic sites, halogen bonding | 8-Br analog: IC50 0.096 µM vs EGFR |
C-7 | Nitro (NO₂) | Strong -I, -R | π-System polarization, reductive bioactivation | 6.25 µg/mL MIC vs M. tuberculosis |
C-8 | Methyl | +I, hyperconjugation | Metabolic stabilization, hydrophobic pocket filling | 2.08 µM IC50 vs HepG2 cells |
N-3 | Methyl/Alkyl | Block lactam-lactim tautomerism | Conformational locking, metabolic stability | 10-fold ↑ plasma half-life vs unsubstituted |
Structure-activity relationship (SAR) studies reveal that simultaneous C-7 nitration and C-2 sulfanylation synergistically enhance bioactivity. In antimicrobial screening, 7-nitro-2-sulfanyl derivatives exhibited broad-spectrum inhibition against Gram-positive pathogens (e.g., S. aureus MIC = 8 µg/mL), attributed to:
The synthetic versatility of the C2-sulfanyl group is demonstrated in S-functionalized analogs like 2-((6,7-dimethoxy-3-benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)nicotinic acid, which exhibited pan-inhibitory activity against CAs I, II, IX, and XII (Ki = 4.3-18.7 nM) [7]. Molecular docking of 3-methyl-7-nitro-2-sulfanyl-3,4-dihydroquinazolin-4-one in the hCA IX active site (PDB: 3IAI) confirms the thione sulfur coordinates Zn2+ at 2.3 Å distance while the nitro group forms hydrogen bonds with Gln67 (2.9 Å) and Asn62 (3.1 Å), explaining its selective inhibition over cytosolic isoforms [7].
Table 3: Key Identifiers of 3-Methyl-7-nitro-2-sulfanyl-3,4-dihydroquinazolin-4-one
Identifier | Value |
---|---|
Systematic IUPAC Name | 2-mercapto-3-methyl-7-nitroquinazolin-4(3H)-one |
CAS Registry Number | 926218-64-6 |
Molecular Formula | C9H7N3O3S |
Molecular Weight | 237.24 g/mol |
SMILES | O=C1N(C)C(S)=NC2=C1C=CC(N+=O)=C2 |
InChI Key | WVDQKGQKETYBJM-UHFFFAOYSA-N |
Canonical SMILES | CN1C(S)=NC2C=C(C=CC=2C1=O)N+=O |
XLogP3 | 1.9 (Predicted) |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1